"Methyl 4-(4-methoxyphenyl)-3-oxobutanoate" CAS number and properties
"Methyl 4-(4-methoxyphenyl)-3-oxobutanoate" CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate, a key chemical intermediate. This document consolidates its chemical and physical properties, outlines a general synthetic methodology, and explores its potential, though currently undocumented, role in biological pathways and drug development. All quantitative data is presented in structured tables for clarity.
Chemical Identity and Properties
Methyl 4-(4-methoxyphenyl)-3-oxobutanoate, identified by the CAS Number 100117-84-8 , is a complex organic molecule with the chemical formula C₁₂H₁₄O₄.[1] It possesses a molecular weight of 222.24 g/mol .[1]
Physical and Chemical Properties
Table 1: Physicochemical Properties of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate
| Property | Value | Source |
| CAS Number | 100117-84-8 | [1] |
| Molecular Formula | C₁₂H₁₄O₄ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| IUPAC Name | Methyl 4-(4-methoxyphenyl)-3-oxobutanoate | [1] |
| Computed XLogP3 | 1.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Exact Mass | 222.089209 g/mol | PubChem |
| Monoisotopic Mass | 222.089209 g/mol | PubChem |
| Topological Polar Surface Area | 52.6 Ų | PubChem |
| Heavy Atom Count | 16 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 241 | PubChem |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 0 | PubChem |
| Undefined Atom Stereocenter Count | 0 | PubChem |
| Defined Bond Stereocenter Count | 0 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
| Compound Is Canonicalized | Yes | PubChem |
| Estimated Melting Point | ~63 °C | (Based on Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate) |
| Estimated Boiling Point | ~381.7 ± 32.0 °C | (Based on Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate) |
Note: Some properties are computed and may differ from experimental values.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate is not widely published, its structure suggests that it can be synthesized through established organic chemistry reactions. A plausible synthetic route involves the acylation of a suitable methoxyphenylacetyl derivative. General methodologies for the synthesis of similar β-keto esters often employ techniques such as Friedel-Crafts acylation or the reaction of an acid chloride with Meldrum's acid followed by alcoholysis.
General Synthetic Workflow
A potential synthetic pathway is outlined below. This workflow is a generalized representation and would require optimization for specific laboratory conditions.
Caption: A potential synthetic workflow for Methyl 4-(4-methoxyphenyl)-3-oxobutanoate.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific published research detailing the biological activity or the direct involvement of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate in any signaling pathways. However, the presence of the 4-methoxyphenyl moiety is significant, as this functional group is found in a variety of biologically active molecules. Compounds containing a methoxyphenyl group have been investigated for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.
The structural similarity of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate to other intermediates used in the synthesis of pharmacologically active compounds suggests its potential as a building block in drug discovery. For instance, a related compound, Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate, is utilized in the synthesis of antiproliferative sesquiterpenoids.[2]
Further research is required to elucidate any intrinsic biological effects of Methyl 4-(4-methoxyphenyl)-3-oxobutanoate and to explore its potential as a precursor for novel therapeutic agents.
Applications in Research and Drug Development
As a β-keto ester, Methyl 4-(4-methoxyphenyl)-3-oxobutanoate is a versatile intermediate in organic synthesis. The ketone and ester functional groups allow for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules, including heterocyclic compounds and other potential drug candidates. Its utility lies in its ability to participate in reactions such as enolate alkylations, condensations, and cyclizations, which are fundamental in the construction of diverse molecular scaffolds for drug development.
Conclusion
Methyl 4-(4-methoxyphenyl)-3-oxobutanoate is a chemical intermediate with well-defined physicochemical properties but currently limited documented biological activity. Its primary value for researchers and drug development professionals lies in its potential as a versatile building block for the synthesis of novel, biologically active compounds. Future studies are warranted to explore its own pharmacological profile and to fully exploit its synthetic utility in the creation of new therapeutic agents.
Disclaimer
This document is intended for informational purposes for a scientific audience. The information provided is based on publicly available data and is not exhaustive. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.
